
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol
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Overview
Description
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes an iodine atom and two hydroxyl groups attached to a cyclohexene ring. The specific configuration of the stereocenters (1S,2R) plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol typically involves the iodination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the cyclohexene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the formation of the diol with the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and dihydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of cyclohexene diols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexene diols
Substitution: Azides, nitriles
Scientific Research Applications
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and stereoselective interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The iodine atom and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the compound within the active site .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-3-iodocyclohex-3-ene-1,2-diol
- (1S,2R)-2-bromocyclohexanol
- (1S,2R)-2-phenylcyclohexanol
Uniqueness
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both an iodine atom and two hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Q & A
Basic Research Questions
Q. How can the absolute stereochemistry of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol be experimentally determined?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve stereochemistry, as this technique directly visualizes atomic positions. For compounds resistant to crystallization, employ chiral derivatizing agents (e.g., Mosher’s acid) with 1H-NMR or 13C-NMR to analyze diastereomeric splitting patterns. Circular dichroism (CD) spectroscopy can also correlate electronic transitions with stereochemistry .
Q. What synthetic strategies are recommended for achieving high enantiomeric excess in this compound?
- Methodological Answer :
- Enzymatic catalysis : Use glycerol dehydrogenase (GldA) from E. coli BW25113, which stereoselectively oxidizes cis-dihydrocatechol derivatives. Precedent studies show GldA’s preference for (1S,2R)-configured substrates .
- Chiral auxiliaries : Employ tetrapeptide catalysts (e.g., Boc- or Moc-protected) for kinetic resolution via stereoselective acylation, as demonstrated for trans-cyclohexane-1,2-diols .
Q. What spectroscopic techniques are critical for characterizing iodine-substituted diols?
- Methodological Answer :
- NMR : Analyze 1H- and 13C-NMR coupling constants to confirm vicinal diol geometry and iodine’s electronic effects on adjacent protons.
- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching, particularly for isotopic patterns unique to iodine (e.g., M+2 peaks due to 127I) .
Advanced Research Questions
Q. How does the iodine substituent influence enzymatic oxidation kinetics compared to methyl or ethyl analogs?
- Methodological Answer : Conduct comparative kinetic assays with GldA or biphenyl 2,3-dioxygenase (EC 1.14.12.18), which hydroxylate cyclohexadiene-diols. Iodine’s large atomic radius and electron-withdrawing effects may alter substrate binding or transition-state stabilization. In silico docking (e.g., AutoDock Vina) can model steric clashes or electronic interactions .
Q. How can contradictory data on enzyme-substrate reactivity for cis-dihydrocatechol derivatives be resolved?
- Methodological Answer :
- Experimental : Perform in vitro assays with purified enantiomers to validate in silico predictions. For example, cis-(1R,2S)-diols may not form reactive conformations with GldA despite computational predictions, necessitating empirical validation .
- Thermodynamic profiling : Use DFT calculations to compare activation barriers for acyl transfer in kinetic resolution, as shown for trans-diols .
Q. What computational approaches predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate enzyme-diol complexes to identify key hydrogen bonds or steric interactions (e.g., GldA’s active-site residues).
- Quantum mechanics (QM) : Calculate Fukui indices to map nucleophilic/electrophilic regions, guiding functionalization strategies .
Q. How can stereochemical challenges in diol crystallization be mitigated during purification?
- Methodological Answer :
- Co-crystallization agents : Use chiral co-formers (e.g., tartaric acid derivatives) to induce selective crystallization.
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) for HPLC separation, optimized using polarity gradients .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting NMR data for iodine-containing diols?
- Methodological Answer :
- Solvent screening : Use deuterated DMSO or CDCl3 to resolve proton splitting obscured by hydrogen bonding.
- 2D NMR : Apply 1H-1H COSY and NOESY to assign coupling networks and spatial proximity of iodine to hydroxyl groups .
Q. What statistical methods are appropriate for validating enantiomeric excess in synthetic batches?
- Methodological Answer :
- Chiral HPLC : Calculate enantiomeric ratio (ER) using peak area integration, validated via triplicate runs.
- Error analysis : Apply Student’s t-test to assess significance of ER variations between batches .
Q. Safety and Handling in Academic Settings
Q. What precautions are critical when handling iodinated diols in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate iodine’s volatility.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
Properties
CAS No. |
828295-40-5 |
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Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9IO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |
InChI Key |
INYNZJTUZXUATK-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(=C1)I)O)O |
Canonical SMILES |
C1CC(C(C(=C1)I)O)O |
Origin of Product |
United States |
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